molecular formula C15H10N2O4 B1619591 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 328549-51-5

2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1619591
CAS No.: 328549-51-5
M. Wt: 282.25 g/mol
InChI Key: QDNYBWDQQFFLQL-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that features both pyridine and isoindoline moieties

Scientific Research Applications

2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with phthalic anhydride under acidic conditions to form the isoindoline core. This is followed by oxidation and carboxylation steps to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoindoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-4-carboxylic acid
  • 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-6-carboxylic acid
  • 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-7-carboxylic acid

Uniqueness

2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its specific substitution pattern on the isoindoline ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15(20)21)7-11(10)14(17)19/h2-7H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNYBWDQQFFLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358698
Record name 2-(6-METHYLPYRIDIN-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328549-51-5
Record name 2-(6-METHYLPYRIDIN-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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